molecular formula C17H24Cl2N2O6 B5006511 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B5006511
M. Wt: 423.3 g/mol
InChI Key: LYGIQSOYRSSZOJ-UHFFFAOYSA-N
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Description

1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound with a molecular formula of C15H22Cl2N2O2. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an ethoxy group, and a piperazine ring. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

1-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2.C2H2O4/c1-18-5-7-19(8-6-18)9-10-20-11-12-21-14-4-2-3-13(16)15(14)17;3-1(4)2(5)6/h2-4H,5-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGIQSOYRSSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C(=CC=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

Uniqueness

1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the specific positioning of the dichlorophenoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications.

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